EGFR Kinase Inhibition: Potency Within 3-Fold of Clinical Benchmark Erlotinib in the Same Assay
In the primary EGFR autophosphorylation assay employing baculovirus-infected Sf9 cells and solid-phase ELISA detection, compound 12 achieved an IC50 of 0.09 μM, compared to erlotinib's IC50 of 0.03 μM in the identical assay system [1][2]. The authors described compound 12 as 'comparable to the positive control erlotinib,' placing this compound within a 3-fold potency window of an FDA-approved EGFR tyrosine kinase inhibitor used clinically for non-small cell lung cancer [1].
| Evidence Dimension | EGFR autophosphorylation inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.09 μM (90 nM) |
| Comparator Or Baseline | Erlotinib: IC50 = 0.03 μM (30 nM) |
| Quantified Difference | 3.0-fold (erlotinib more potent); same order of magnitude, described by authors as 'comparable' |
| Conditions | Inhibition of cloned EGFR autophosphorylation expressed in baculovirus-infected Sf9 cells; solid-phase ELISA; Lv et al., Bioorg. Med. Chem. 2010 |
Why This Matters
Establishes that this compound achieves potency within one log unit of an approved clinical EGFR inhibitor, providing a credible reference point for hit-to-lead or tool compound procurement decisions where erlotinib-level potency is the benchmark.
- [1] Lv, P.C.; Zhou, C.F.; Chen, J.; Liu, P.G.; Wang, K.R.; Mao, W.J.; Li, H.Q.; Yang, Y.; Xiong, J.; Zhu, H.L. Design, synthesis and biological evaluation of thiazolidinone derivatives as potential EGFR and HER-2 kinase inhibitors. Bioorg. Med. Chem. 2010, 18(1), 314-319. DOI: 10.1016/j.bmc.2009.10.051. View Source
- [2] BindingDB. Erlotinib (BDBM5446, CHEMBL553) — EGFR IC50 = 30 nM; data curated from Lv et al., Bioorg. Med. Chem. 2010 (PMID: 19914835). View Source
